molecular formula C19H19N3O3S B2867012 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886922-37-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2867012
CAS No.: 886922-37-8
M. Wt: 369.44
InChI Key: YPUHETRTLNZFSE-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetic chemical compound offered for research and development purposes. While the specific biological activity and mechanism of action for this exact molecule are not yet fully characterized in the public scientific literature, its structure combines features seen in other pharmacologically active scaffolds. The compound contains a dihydroquinoline moiety linked to a methylsulfonyl-benzimidazole group via an ethanone bridge. Benzimidazole derivatives are a significant class in medicinal chemistry, known for their diverse biological activities and frequent role in probing protein function . The methylsulfonyl group is a common structural element that can influence a molecule's physicochemical properties and its ability to interact with biological targets. Research into novel compounds with this hybrid structure may be valuable for exploring new chemical space in drug discovery campaigns, particularly for programs targeting enzymes or receptors where related structures have shown activity . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications. Researchers are responsible for determining the suitability of this compound for their specific purposes.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-26(24,25)19-20-15-9-3-5-11-17(15)22(19)13-18(23)21-12-6-8-14-7-2-4-10-16(14)21/h2-5,7,9-11H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUHETRTLNZFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common synthetic route involves the following steps:

  • Formation of the Quinoline Derivative: : The process starts with the synthesis of the quinoline derivative, typically through a Skraup synthesis involving aniline and glycerol in the presence of a sulfuric acid catalyst.

  • Coupling with Benzimidazole: : The quinoline derivative is then coupled with a benzimidazole derivative. This step often uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate the reaction.

  • Sulfonation and Final Assembly: : The final step involves sulfonation to introduce the methylsulfonyl group. This can be achieved through a reaction with a sulfonyl chloride, often in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods:

In an industrial context, the production involves scaling up the above reactions, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and safe. Typically, automated reactors and continuous flow systems are utilized to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the nitrogen atoms in the quinoline and benzimidazole rings. This often leads to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

  • Substitution: : The sulfonyl group and other substituents can undergo nucleophilic substitution, leading to various derivatives with altered properties.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Employing reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing nucleophiles like amines, alcohols, or thiols under basic or neutral conditions.

Major Products:

  • N-oxides: : From oxidation reactions.

  • Alcohol derivatives: : From reduction reactions.

  • Substituted ethanones: : From substitution reactions.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has found applications in various scientific research fields due to its unique structure and properties:

  • Chemistry: : As a building block for the synthesis of more complex organic molecules.

  • Biology: : Investigating its interaction with biological macromolecules, studying its binding affinity, and potential as a bioactive agent.

  • Medicine: : Exploring its potential as a pharmaceutical candidate, especially in the field of oncology and neurology, due to its ability to modulate enzyme activity and receptor binding.

  • Industry: : Used as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials.

Mechanism of Action

The compound's mechanism of action often involves:

  • Binding to Enzymes or Receptors: : The benzimidazole and quinoline rings can mimic natural substrates, allowing the compound to bind and inhibit specific enzymes or receptors.

  • Pathway Modulation: : By inhibiting or activating specific molecular pathways, the compound can exert various pharmacological effects. This is especially relevant in pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and biological activities of compounds related to the target molecule:

Compound Name Substituents on Benzimidazole Core Structure Modifications Biological Activity (Source)
Target Compound: 1-(3,4-Dihydroquinolin-1-yl)-2-(2-(methylsulfonyl)-benzimidazol-1-yl)ethanone 2-Methylsulfonyl Ethanone-linked dihydroquinoline-benzimidazole Not explicitly reported; inferred stability/activity from analogs
1-(3,4-Dihydroquinolin-1-yl)-2-(2-propyl-benzimidazol-1-yl)ethanone (CAS: 749212-56-4) 2-Propyl Propyl substituent instead of methylsulfonyl Anticipated lower metabolic stability
1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone 2-Thioether-linked oxadiazole Oxadiazole-thioether bridge instead of sulfonyl Antioxidant (DPPH assay, IC₅₀: 12–18 µM)
1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanone Triazolylmethoxy Triazole-methoxy substituent Antimicrobial (MIC: 4–16 µg/mL)
2-(Butylthio)-1H-benzo[d]imidazole 2-Butylthio Simple thioether substituent Structural data confirmed (no bioactivity)

Key Observations

Substituent Effects on Activity

  • The methylsulfonyl group in the target compound likely improves metabolic stability compared to thioether derivatives (e.g., 2-butylthio-benzimidazole in ), which are prone to oxidation .
  • Oxadiazole-thioether analogs () exhibit antioxidant activity but may lack the target specificity seen in sulfonyl-containing compounds due to differences in electronic properties .

Biological Performance Antimicrobial Activity: Triazolylmethoxy derivatives () show moderate-to-strong activity against pathogens like Staphylococcus aureus (MIC: 8 µg/mL), suggesting that bulky substituents enhance membrane penetration .

Synthetic Challenges Alkylation of benzimidazole-thiones (e.g., ) often results in acetyl group removal, complicating the synthesis of ethanone-bridged analogs . Sulfonation reactions (as inferred for the target compound) may require stringent conditions to avoid byproducts like desulfonated imidazoles .

Contradictions and Limitations

  • and describe propylsulfonyl analogs but lack bioactivity data, making direct comparisons with the methylsulfonyl target speculative.
  • The antimicrobial activity of triazolylmethoxy derivatives () is promising, but their structural divergence from the target compound limits extrapolation .

Research Findings and Implications

Pharmacological Potential The methylsulfonyl group in the target compound may enhance binding to enzymes like sphingosine-1-phosphate lyase (S1PL), analogous to LX2931 (), which modulates lymphocyte trafficking and shows efficacy in autoimmune models .

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